REACTION_CXSMILES
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[C:1]([C:3]1[C:4]([NH:11][CH3:12])=[N:5][C:6]([S:9][CH3:10])=[N:7][CH:8]=1)#N.[OH2:13]>C(O)=O>[CH3:12][NH:11][C:4]1[C:3]([CH:1]=[O:13])=[CH:8][N:7]=[C:6]([S:9][CH3:10])[N:5]=1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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C(#N)C=1C(=NC(=NC1)SC)NC
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
O
|
Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 25° C. for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solids were filtered
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Type
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WASH
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Details
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washed with 40 mL of 50% aqueous formic acid
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Type
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TEMPERATURE
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Details
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With ice bath cooling
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Type
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ADDITION
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Details
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a cold saturated solution of potassium carbonate was added slowly to the green filtrate until complete precipitation of a solid
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Type
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EXTRACTION
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Details
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The solid was extracted into 200 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the solution was dried (potassium carbonate)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
CNC1=NC(=NC=C1C=O)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |